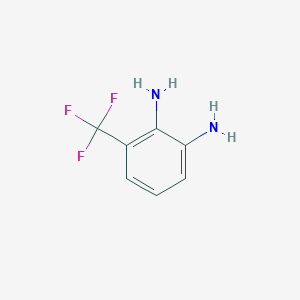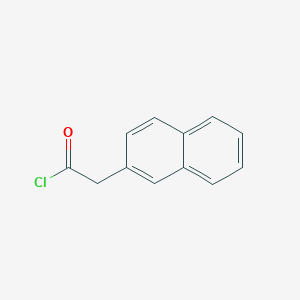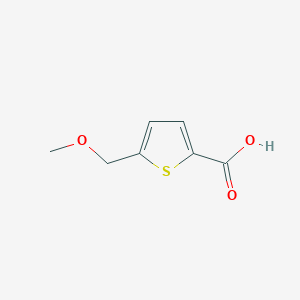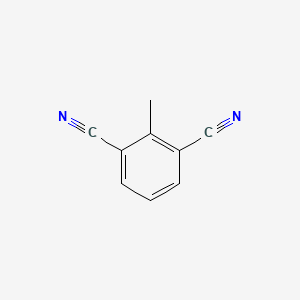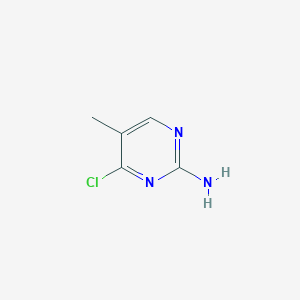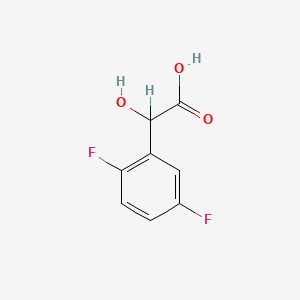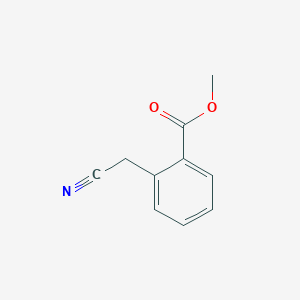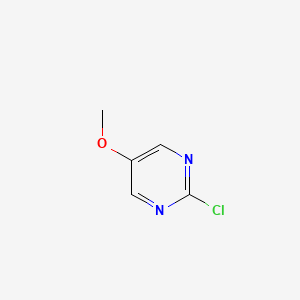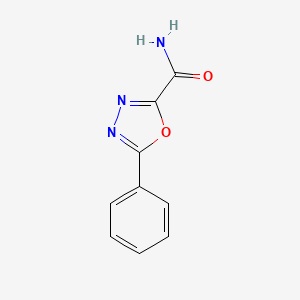
3,5-Bis(trifluoromethyl)benzenethiol
概要
説明
3,5-Bis(trifluoromethyl)benzenethiol, also known as 3,5-Bis(trifluoromethyl)thiophenol, is an important organic intermediate . It is a clear colorless to slightly yellow liquid . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
3,5-Bis(trifluoromethyl)benzenethiol can be prepared by metallation at low temperature with t-butyllithium of 3,5-bis(trifluoromethyl)bromobenzene and reaction with elemental sulfur . 1,2-Bis[3,5-bis(trifluoromethyl)phenyl]disulfane is obtained as a byproduct but it can be converted to the benzenethiol via reduction with Zn in acetic acid .
Molecular Structure Analysis
The molecular formula of 3,5-Bis(trifluoromethyl)benzenethiol is C8H4F6S . The molecular weight is 246.17 g/mol . The InChI string is InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H . The Canonical SMILES string is C1=C(C=C(C=C1C(F)(F)F)S)C(F)(F)F .
Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)benzenethiol has a refractive index of n20/D 1.442 (lit.) . It has a boiling point of 167 °C (lit.) and a density of 1.46 g/mL at 25 °C (lit.) .
科学的研究の応用
Organic Intermediate
3,5-Bis(trifluoromethyl)benzenethiol is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Fluoroalkyl Azide Reagent
3,5-Bis(trifluoromethyl)benzenethiol can be used as a fluoroalkyl azide reagent active in copper-catalyzed azide-alkyne cycloaddition (click reaction) .
Biomolecule Functionalization
In addition to its use as a highly fluorinated building block, it can also be functionalized onto biomolecules .
Advanced Materials
3,5-Bis(trifluoromethyl)benzenethiol can be used in the synthesis of advanced materials .
Polymers
This compound can be functionalized onto polymers containing an alkyne .
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various organic compounds .
Mode of Action
The mode of action of 3,5-Bis(trifluoromethyl)benzenethiol is largely dependent on the specific context in which it is used. As an intermediate, it can participate in various chemical reactions, contributing its unique structural features to the final product .
Biochemical Pathways
It has been used in the synthesis of covalent organic frameworks, where it contributes to the suppression of polysulfide diffusion, thereby improving the capacity and cyclic stability of lithium-sulfur batteries .
Result of Action
The result of the action of 3,5-Bis(trifluoromethyl)benzenethiol is largely dependent on the specific context in which it is used. In the context of lithium-sulfur batteries, it contributes to improved capacity and cyclic stability .
Action Environment
The action of 3,5-Bis(trifluoromethyl)benzenethiol can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored in a dark, dry place . Its solubility in different solvents can also impact its reactivity and efficacy .
特性
IUPAC Name |
3,5-bis(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQWPZIMLLEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333802 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzenethiol | |
CAS RN |
130783-02-7 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-bis(trifluoromethyl)benzenethiol contribute to reducing bacterial colonization on surfaces like PVC?
A: 3,5-Bis(trifluoromethyl)benzenethiol can be covalently attached to the surface of polyvinyl chloride (PVC) through nucleophilic substitution. [] This modification alters the surface hydrophobicity of the PVC, which in turn significantly reduces the adherence of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. [] This approach holds promise for developing medical devices with a lower risk of bacterial infection.
Q2: Can you elaborate on the interaction between 3,5-bis(trifluoromethyl)benzenethiol and glutathione (GSH) in biological systems?
A: 3,5-Bis(trifluoromethyl)benzenethiol serves as a recognition unit for GSH. [, ] When incorporated into a probe design, the thiol group specifically reacts with GSH through nucleophilic substitution, leading to GSH depletion within cells. [, ] This interaction disrupts redox homeostasis and can enhance photodynamic therapy by increasing reactive oxygen species levels while simultaneously reducing GSH, a natural antioxidant. []
Q3: The research mentions "activatable probes" utilizing 3,5-bis(trifluoromethyl)benzenethiol. How does this activation mechanism work?
A: In the context of fluorescence probes, 3,5-bis(trifluoromethyl)benzenethiol acts as a fluorescence quenching group when linked to a fluorophore. [] Upon reaction with GSH, the thiol group is displaced, leading to the release of the fluorophore and a significant enhancement in fluorescence emission. [] This activation mechanism enables the highly sensitive and selective detection of GSH in vitro and in vivo. []
Q4: What is the significance of using 3,5-bis(trifluoromethyl)benzenethiol in the synthesis and modification of silver clusters?
A: 3,5-Bis(trifluoromethyl)benzenethiol, when used in conjunction with other ligands like triphenylphosphine, allows for the synthesis of silver clusters with weakly coordinated solvent molecules on the surface. [] These solvent molecules can be easily displaced, making the cluster highly reactive and enabling further modifications. [] This property allows for fine-tuning the optical properties of the silver clusters and facilitates the creation of optically pure homochiral clusters through ligand exchange reactions. []
Q5: What are the structural characteristics of 3,5-bis(trifluoromethyl)benzenethiol?
A: 3,5-Bis(trifluoromethyl)benzenethiol has the molecular formula C8H4F6S and a molecular weight of 246.17 g/mol. [] It exists as a colorless liquid at room temperature with a boiling point of 167 °C. [] The compound exhibits characteristic peaks in spectroscopic analyses, including infrared spectroscopy, 1H NMR, and 13C NMR, which can be used for its identification and characterization. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)
